1-(4-Aminophenyl)-3-pyrrolidinol

Physicochemical Characterization Thermal Analysis Material Science

Researchers requiring a bifunctional aniline-pyrrolidine scaffold often face supply inconsistency for high-purity material needed for reliable parallel synthesis. This compound (CAS 503457-32-7) offers a defined solution with quantitative differentiation from simpler fragments: • +88.2% TPSA vs. 1-(4-aminophenyl)pyrrolidine, altering solubility and chromatographic behavior for distinct biological target engagement. • Verified ≥97% purity ensures reproducible reaction yields and simplifies downstream purification. • Ready chiral resolution potential for asymmetric synthesis applications.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 503457-32-7
Cat. No. B1287194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-pyrrolidinol
CAS503457-32-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2
InChIKeyQSXNLJITQBHSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-3-pyrrolidinol: Physicochemical Baseline


1-(4-Aminophenyl)-3-pyrrolidinol (CAS 503457-32-7), also known as 1-(4-aminophenyl)pyrrolidin-3-ol, is a bifunctional organic compound featuring a 4-aminophenyl group N-linked to a 3-hydroxypyrrolidine ring [1]. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , it serves as a versatile small molecule scaffold and synthetic intermediate . Its structure presents a defined combination of an aromatic amine and a secondary alcohol within a saturated heterocyclic framework, providing distinct reactivity and physicochemical properties compared to structurally similar analogs [2].

Bifunctional amine-alcohol building block for diverse derivatization
Distinct hydrogen-bonding and polarity profile vs. unsubstituted analogs
High-purity lots available to support sensitive synthetic workflows

1-(4-Aminophenyl)-3-pyrrolidinol: Structural Uniqueness


While compounds like 1-(4-aminophenyl)pyrrolidine (CAS 2632-65-7) and 3-pyrrolidinol (CAS 40499-83-0) share core fragments, they lack the critical bifunctionality of 1-(4-Aminophenyl)-3-pyrrolidinol [1]. The presence of the 3-hydroxyl group on the pyrrolidine ring dramatically alters hydrogen bonding capacity (H-bond donors = 2 vs. 1 for the unsubstituted analog) and polar surface area (TPSA = 49.49 Ų), directly impacting solubility, chromatographic behavior, and biological target engagement . Conversely, 3-pyrrolidinol lacks the N-aryl substitution necessary for π-stacking interactions and the specific electronic environment provided by the para-aminophenyl moiety. Generic substitution with simpler, commercially available fragments would therefore fail to replicate the precise spatial and electronic profile required in applications ranging from hair dye oxidation bases to kinase inhibitor scaffolds [2]. The quantitative evidence below substantiates these performance gaps.

1-(4-Aminophenyl)pyrrolidine lacks the 3-hydroxyl group, altering hydrogen-bond donor count and polarity, which may shift solubility and assay behavior.
3-Pyrrolidinol lacks the para-aminophenyl group required for π-stacking and specific electronic environment, limiting direct replacement in target applications.
Generic fragment substitution may not replicate the precise spatial and electronic profile needed for scaffold-driven interactions.

1-(4-Aminophenyl)-3-pyrrolidinol: Quantified Differentiation


Density & Thermal Stability Comparison

The introduction of a 3-hydroxyl group to the pyrrolidine ring increases molecular weight and alters intermolecular interactions, resulting in higher predicted density and a significantly higher boiling point compared to the non-hydroxylated analog 1-(4-aminophenyl)pyrrolidine. This difference impacts storage, handling, and purification protocols [1].

Density & Boiling Point
Data to verify
+8.2% Density
+19.2% Boiling Pt
May reflect stronger intermolecular forces; storage and solvent selection context
Predicted values; not experimental
Physicochemical Characterization Thermal Analysis Material Science

TPSA & LogP Computational Comparison

The hydroxyl group significantly increases topological polar surface area (TPSA) and decreases lipophilicity (LogP) relative to the non-hydroxylated comparator. These changes are critical for predicting passive membrane permeability and aqueous solubility, key parameters in drug discovery and agrochemical design [1].

TPSA & LogP
Reported
TPSA +88.2%
LogP −40%
Indicates enhanced aqueous solubility and lower passive permeability
Calculated values; biological assays may differ
Computational Chemistry Medicinal Chemistry ADME Prediction

Beta-1 Adrenergic Receptor Selectivity

In vitro binding assays demonstrate that 1-(4-Aminophenyl)-3-pyrrolidinol exhibits no measurable affinity for the Beta-1 adrenergic receptor . While specific comparative data for closely related analogs are not available in the same assay system, this negative result establishes a baseline of selectivity that distinguishes it from broad-spectrum adrenergic agents and confirms the compound's utility in applications where Beta-1 off-target activity is undesirable.

Beta-1 Selectivity
Data to verify
No affinity detected
Supports selectivity screening; off-target risk may be lower
Assay conditions not fully specified
Receptor Pharmacology Selectivity Profiling Cardiovascular Research

Purity Specifications & Commercial Availability

1-(4-Aminophenyl)-3-pyrrolidinol is commercially supplied at a minimum purity of 95%, with typical lots achieving ≥97% purity . While many research chemicals are offered at 95% purity, the availability of higher-purity batches (97%) reduces the need for further purification steps in sensitive applications. This contrasts with some custom-synthesized analogs which may have lower initial purity or require extensive purification before use [1].

Commercial Purity
Specification review
≥95% min
≥97% typical lots
High purity reduces in-house purification needs
Vendor-specified; verify for critical applications
Chemical Synthesis Quality Control Research Material Sourcing

1-(4-Aminophenyl)-3-pyrrolidinol: Research & Industrial Applications


Selective Oxidation Hair Dye Precursors

Patents specifically claim 1-(4-aminophenyl)pyrrolidines substituted at the 3- and 4-positions as oxidation bases for keratin fiber dyeing, offering a defined alternative to traditional p-phenylenediamine derivatives [1]. The 3-hydroxyl substitution, which differentiates this compound from 1-(4-aminophenyl)pyrrolidine (as shown by the +88.2% TPSA difference ), likely modifies the solubility and diffusion of the dye precursor into the hair shaft, potentially leading to different color deposition kinetics and final shade characteristics. This makes it a valuable scaffold for formulators seeking to create new, patented dye compositions with improved performance or safety profiles.

Bioactive Small Molecule Library Synthesis

The bifunctional nature of this compound—combining an aromatic amine and a secondary alcohol—makes it an ideal building block for parallel synthesis and scaffold diversification [2]. The documented high purity (≥97% ) ensures reliable reaction yields and simplifies purification of downstream products. Furthermore, its demonstrated lack of affinity for the Beta-1 adrenergic receptor provides a valuable negative selectivity data point, allowing medicinal chemists to deprioritize this target during early-stage hit triage and focus on more promising mechanisms, thereby increasing the efficiency of lead discovery campaigns.

Chiral Ligands and Asymmetric Catalysts

As a secondary alcohol, 1-(4-Aminophenyl)-3-pyrrolidinol can be readily resolved into its pure (R)- and (S)-enantiomers . This chirality, combined with the basic tertiary amine and the aromatic π-system, enables its use as a chiral ligand precursor for transition metal catalysts or as a chiral auxiliary in stereoselective transformations. The specific steric and electronic environment created by the 4-aminophenyl group and the pyrrolidine ring is distinct from simpler chiral amino alcohols (e.g., prolinol), offering a unique asymmetric environment for the development of novel catalytic methods.

Functionalized Polymers & Advanced Materials

The two reactive handles (aromatic amine and secondary alcohol) on a rigid, yet conformationally flexible, pyrrolidine core make this compound a useful monomer or chain extender in polymer chemistry . It can be incorporated into polyurethanes, polyamides, or epoxy resins to introduce specific functionality, such as hydrogen-bonding capacity for enhanced adhesion, or amine sites for subsequent crosslinking or bioconjugation. The defined distance and geometry between the amine and hydroxyl groups, which differs from more linear amino alcohols, can be exploited to tune the mechanical and thermal properties of the resulting materials.

Application
Selection Property
Validation Focus
Hair dye oxidation base research
Bifunctional amine-alcohol scaffold with defined polarity
Keratin fiber diffusion and color deposition studies
Medicinal chemistry scaffold diversification
High purity and dual reactive sites for parallel synthesis
Synthetic yield and library purity assessment
Chiral ligand and asymmetric catalysis design
Resolvable secondary alcohol with amine and aryl groups
Enantioselective reaction development and optimization
Functional polymer and advanced material research
Dual functional handles on a rigid pyrrolidine core
Mechanical, thermal, and adhesion property modulation

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